molecular formula C11H16N2 B6167615 2-cyclobutyl-1-(pyridin-3-yl)ethan-1-amine CAS No. 1488976-23-3

2-cyclobutyl-1-(pyridin-3-yl)ethan-1-amine

Cat. No. B6167615
CAS RN: 1488976-23-3
M. Wt: 176.26 g/mol
InChI Key: WKVJAISZOWGVHF-UHFFFAOYSA-N
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Description

2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-amine, also known as CPEA, is an organic compound that has become a popular research topic in the scientific community due to its potential applications in medicinal chemistry and drug discovery. CPEA is a cyclic amine that has a pyridine ring as its core structure. It has been studied extensively in the past few years and has shown promise in its ability to act as a versatile, safe and effective starting material for many synthetic processes.

Scientific Research Applications

2-cyclobutyl-1-(pyridin-3-yl)ethan-1-amine has been studied extensively in the past few years due to its potential applications in medicinal chemistry and drug discovery. It has been used as a starting material for the synthesis of a variety of different compounds, including drugs, pesticides, and other organic compounds. This compound has also been used in the synthesis of a variety of pharmaceuticals, including antifungals, antibiotics, and antivirals. In addition, this compound has been used in the synthesis of a variety of other compounds, including dyes, catalysts, and other materials.

Mechanism of Action

The exact mechanism of action of 2-cyclobutyl-1-(pyridin-3-yl)ethan-1-amine is not yet fully understood. However, it is believed to act as a proton donor, which allows it to interact with other molecules and form new compounds. It is also believed to act as an electron acceptor, which enables it to interact with other molecules and form new compounds. In addition, this compound is believed to act as an enzyme inhibitor, which prevents the action of certain enzymes and thus, can be used to treat certain diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, this compound has been shown to have anti-cancer properties, as well as anti-viral and anti-malarial properties. Furthermore, this compound has been demonstrated to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The use of 2-cyclobutyl-1-(pyridin-3-yl)ethan-1-amine in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is also relatively stable, which makes it ideal for use in long-term experiments. In addition, this compound is relatively non-toxic and has been demonstrated to have a wide range of biochemical and physiological effects. However, this compound is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

Future research into the use of 2-cyclobutyl-1-(pyridin-3-yl)ethan-1-amine could focus on further exploring its potential applications in medicinal chemistry and drug discovery. In particular, further research could focus on exploring its potential as an anti-cancer drug, as well as its potential to act as an enzyme inhibitor. Additionally, further research could focus on exploring its potential as an antioxidant, as well as its potential to act as an anti-inflammatory agent. Finally, further research could focus on exploring its potential to act as a proton donor, as well as its potential to act as an electron acceptor.

Synthesis Methods

2-cyclobutyl-1-(pyridin-3-yl)ethan-1-amine can be synthesized in a variety of ways. One of the most common methods involves the use of a Grignard reaction, in which an alkyl halide is reacted with magnesium metal in an aprotic solvent. This reaction produces the desired this compound product in high yields. Other methods that have been used to synthesize this compound include the use of a condensation reaction, the use of an aldol reaction, and the use of an acylation reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclobutyl-1-(pyridin-3-yl)ethan-1-amine involves the reaction of cyclobutylmethylamine with 3-pyridinecarboxaldehyde followed by reduction of the resulting imine.", "Starting Materials": [ "Cyclobutylmethylamine", "3-Pyridinecarboxaldehyde", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-pyridinecarboxaldehyde (1.0 equiv) in methanol and add cyclobutylmethylamine (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Purify the product by column chromatography to obtain 2-cyclobutyl-1-(pyridin-3-yl)ethan-1-amine as a white solid." ] }

CAS RN

1488976-23-3

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-cyclobutyl-1-pyridin-3-ylethanamine

InChI

InChI=1S/C11H16N2/c12-11(7-9-3-1-4-9)10-5-2-6-13-8-10/h2,5-6,8-9,11H,1,3-4,7,12H2

InChI Key

WKVJAISZOWGVHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(C2=CN=CC=C2)N

Purity

95

Origin of Product

United States

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